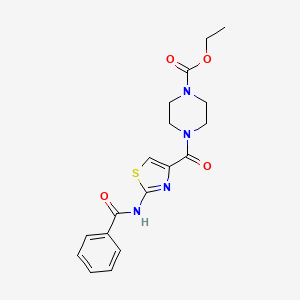![molecular formula C26H24N4O4 B6488974 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide CAS No. 941903-82-8](/img/structure/B6488974.png)
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[4-(Furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide, also known as 2-FQA, is a novel piperazine-based small molecule compound with a wide range of potential applications in scientific research. It is a highly potent and selective agonist of the human A3 adenosine receptor (A3AR), an important target for the development of drugs used to treat inflammatory diseases. This compound has been studied extensively in both in vitro and in vivo models, and has demonstrated promising results in a variety of research applications.
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may interfere with the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic50) ranging from 135 to 218 mM against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the development of single crystals for similar compounds suggests a potential influence of environmental conditions on their stability .
実験室実験の利点と制限
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has several advantages for use in laboratory experiments. It is a highly potent and selective agonist of the A3AR, which makes it ideal for use in in vitro and in vivo studies. Additionally, it is easy to synthesize and commercially available, making it accessible for a variety of research applications. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to achieve the desired concentrations of 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide in in vitro and in vivo studies, as its potency can vary depending on the concentration used. Additionally, its effects can be influenced by other compounds present in the system, such as the presence of other A3AR agonists or antagonists.
将来の方向性
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has a wide range of potential future directions. It could be used in the development of drugs to treat inflammatory diseases, such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Additionally, it could be used in the development of drugs to treat cancer, as well as neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used in the development of drugs to reduce oxidative stress and reduce the production of reactive oxygen species. Finally, it could be used in the development of drugs to reduce the production of inflammatory mediators, such as nitric oxide, prostaglandins, and leukotrienes.
合成法
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide is synthesized through a multi-step process starting from the commercially available 4-chloro-N-phenylacetamide. This compound is first reacted with piperazine to form the piperazine-acetamide derivative, which is then reacted with 2-chloroquinoline to form the quinoline-acetamide derivative. Finally, the quinoline-acetamide derivative is reacted with furan-2-carbonyl chloride to form the desired 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide molecule. This synthesis method has been successfully used to generate 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide in a variety of different concentrations, allowing for the study of its effects in a range of different research applications.
科学的研究の応用
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has a wide range of potential applications in scientific research. It has been studied extensively in both in vitro and in vivo models, and has demonstrated promising results in a variety of research applications. In particular, it has been studied as a potential treatment for inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied as a potential treatment for cancer, with promising results in preclinical studies. Additionally, it has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
特性
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c31-24(27-20-7-2-1-3-8-20)18-34-21-9-4-6-19-11-12-23(28-25(19)21)29-13-15-30(16-14-29)26(32)22-10-5-17-33-22/h1-12,17H,13-16,18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVQTAOEOBLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B6488891.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488894.png)
![3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488902.png)
![4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6488921.png)
![2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6488938.png)
![N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488941.png)
![N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488946.png)
![8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488954.png)
![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)
![N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488964.png)
![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)
![8-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488981.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)
